2-(Tetradecyloxy)benzaldehyde molecular weight
2-(Tetradecyloxy)benzaldehyde molecular weight
An In-depth Technical Guide to 2-(Tetradecyloxy)benzaldehyde: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(tetradecyloxy)benzaldehyde, a long-chain alkoxy-substituted aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its potential applications, particularly within the context of medicinal chemistry and the development of novel therapeutic agents.
Introduction and Scientific Context
2-(Tetradecyloxy)benzaldehyde belongs to the class of alkoxybenzaldehydes, organic compounds characterized by a benzaldehyde core substituted with an alkoxy group. The presence of the long (C14) tetradecyloxy chain imparts significant lipophilicity to the molecule, a feature that can be strategically exploited in drug design to influence properties such as membrane permeability, protein binding, and formulation. While benzaldehyde and its simpler derivatives are known for a wide range of biological activities and serve as crucial building blocks in pharmaceutical synthesis, the introduction of a long alkyl ether at the ortho position creates a unique chemical entity with distinct properties and potential therapeutic applications.[1][2] This guide will elucidate the foundational chemistry and practical handling of this compound, providing a robust resource for its synthesis and application in a research setting.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in any experimental workflow. 2-(Tetradecyloxy)benzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), where the phenolic proton is replaced by a 14-carbon alkyl chain.[3] This structural modification dramatically alters its properties compared to its precursor.
All quantitative data for 2-(tetradecyloxy)benzaldehyde are summarized in the table below for clarity and ease of reference.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄O₂ | [4] |
| Molecular Weight | 318.5 g/mol | [4] |
| Exact Mass | 318.49 Da | [4] |
| CAS Number | 24083-20-3 | [4] |
| Boiling Point | 175-180 °C at 8 Torr | [4] |
| IUPAC Name | 2-(tetradecyloxy)benzaldehyde | N/A |
| Synonyms | Benzaldehyde, 2-(tetradecyloxy)-; o-(Myristyloxy)benzaldehyde | [4] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-(tetradecyloxy)benzaldehyde is most reliably achieved via the Williamson ether synthesis, a classic and robust SN2 reaction.[5] This method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of salicylaldehyde attacks the primary alkyl halide, 1-bromotetradecane.
Rationale Behind Experimental Choices
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Base Selection : Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is a moderately strong, non-nucleophilic base, sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde (pKa ≈ 8) to form the reactive potassium phenoxide. Its insolubility in the solvent drives the reaction forward by sequestering the HBr byproduct. Using a stronger base like sodium hydride is also effective but requires more stringent anhydrous conditions.[6]
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Solvent Selection : A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[6] These solvents effectively solvate the potassium cation without solvating the phenoxide anion, leaving it highly nucleophilic and accessible for the SN2 attack. Acetonitrile is often preferred due to its lower boiling point, which simplifies removal during workup.
-
Reactant Stoichiometry : A slight excess of the alkyl halide (1-bromotetradecane) and a greater excess of the base are used to ensure the complete consumption of the limiting reagent, salicylaldehyde, and to neutralize the acid formed during the reaction.[5]
Detailed Step-by-Step Synthesis Protocol
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
1-Bromotetradecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : To a dry 250 mL round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 100 mL of anhydrous acetonitrile.
-
Addition of Alkyl Halide : Stir the suspension vigorously at room temperature for 15 minutes. Add 1-bromotetradecane (1.1 eq) to the mixture via a syringe or dropping funnel.
-
Reaction Execution : Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for 12-24 hours, until the salicylaldehyde spot has been consumed.
-
Workup - Quenching and Extraction : After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.
-
Liquid-Liquid Extraction : Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted salicylaldehyde, deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(tetradecyloxy)benzaldehyde, often as a pale yellow oil or low-melting solid.
Purification Strategy
The primary impurity is typically unreacted 1-bromotetradecane. Purification is effectively achieved by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[5] An alternative method for removing aldehyde impurities involves the formation of a water-soluble bisulfite adduct, which can be separated from non-aldehyde impurities.[6]
Applications in Research and Drug Development
Benzaldehyde and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a multitude of therapeutic agents, including anticonvulsants and antimalarials.[1] The introduction of long alkoxy chains, as seen in 2-(tetradecyloxy)benzaldehyde, is a strategic modification to enhance lipophilicity and potentially modulate biological activity.
Modulation of Cellular Signaling Pathways
Structurally similar benzyloxybenzaldehyde derivatives have demonstrated significant potential as anticancer agents.[7] Research has shown that such compounds can induce apoptosis and arrest the cell cycle in cancer cell lines.[7] Furthermore, benzaldehyde analogues have been identified as inhibitors of key enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in several cancers and linked to poor prognosis.[8]
Benzaldehyde itself has been reported to suppress critical signaling pathways in cancer cells, including the MAPK/ERK pathway, which regulates cell proliferation and survival.[8][9] The diagram below illustrates the canonical MAPK/ERK signaling cascade, a potential target for novel alkoxybenzaldehyde derivatives.
Caption: Potential inhibitory action on the MAPK/ERK signaling pathway.
Safety, Handling, and Storage
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Hazard Statements : May cause skin and serious eye irritation.[10]
-
Precautionary Measures :
-
Handling : Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[11]
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10][11]
-
First Aid : In case of skin contact, wash with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-(Tetradecyloxy)benzaldehyde is a valuable chemical intermediate with significant potential in materials science and medicinal chemistry. Its synthesis via the Williamson ether reaction is a reliable and scalable method. The compound's long lipophilic chain makes it an interesting candidate for the development of novel therapeutic agents, particularly in oncology, where modulation of cellular signaling pathways is a key therapeutic strategy. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the applications of this versatile molecule.
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Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer, 133(1), 27–39. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
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Blog. (2025, June 30). What are the uses of benzaldehyde in the pharmaceutical industry? Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy- (CAS 90-02-8). Retrieved from [Link]
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Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
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